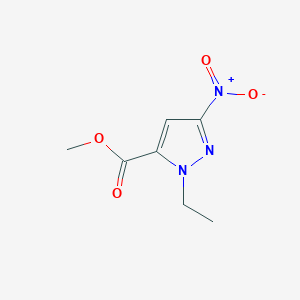
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester: is a derivative of the amino acid lysine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily used in peptide synthesis to protect the lysine side chains during the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the epsilon-amino group: The epsilon-amino group is then protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base like sodium bicarbonate.
Reduction to L-lysinol: The protected lysine is reduced to L-lysinol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions:
Deprotection Reactions: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes deprotection reactions to remove the Boc and Cbz groups. These reactions typically use acidic conditions for Boc removal and hydrogenation for Cbz removal.
Substitution Reactions: The compound can undergo substitution reactions where the protected amino groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection of Boc group: Trifluoroacetic acid (TFA) is commonly used.
Deprotection of Cbz group: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions: Various nucleophiles can be used under basic conditions.
Major Products Formed:
Deprotected lysine: Removal of Boc and Cbz groups yields free lysine.
Substituted derivatives: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
科学研究应用
Chemistry: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is widely used in solid-phase peptide synthesis (SPPS) to protect lysine side chains, allowing for the selective formation of peptide bonds without unwanted side reactions.
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides.
Medicine: this compound is used in the development of peptide-based drugs, where it helps in the synthesis of peptides with specific sequences and structures.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for therapeutic applications.
作用机制
The primary function of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is to protect the amino groups of lysine during peptide synthesis. The Boc and Cbz groups prevent unwanted reactions at the amino groups, allowing for the selective formation of peptide bonds. The protected lysine can then be incorporated into peptides, and the protecting groups can be removed under specific conditions to yield the desired peptide.
相似化合物的比较
Nalpha-Boc-L-lysine: Similar to (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester but lacks the Cbz protection on the epsilon-amino group.
Nepsilon-Cbz-L-lysine: Similar but lacks the Boc protection on the alpha-amino group.
Nalpha-Fmoc-Nepsilon-Cbz-L-lysinol: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for alpha-amino protection.
Uniqueness: this compound is unique in that it provides dual protection for both the alpha and epsilon amino groups of lysine, making it highly useful in peptide synthesis where selective protection and deprotection are crucial.
属性
分子式 |
C19H30N2O5 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
benzyl N-[6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24) |
InChI 键 |
MLAPMZGXJGUYNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8783897.png)
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)
-2,2-dimethyloxan-4-yl]ethyl})amine](/img/structure/B8783921.png)
